Boiling Point: Target CAS 63905-11-3 Boils 5.7 °C Higher Than Isomer CAS 2252-78-0, Enabling Distinct Distillation and Volatility Profiles
1-Bromo-1,1,2,2,3,3-hexafluoropropane (CAS 63905-11-3) exhibits a normal boiling point of 41.2 °C at 760 mmHg , while its constitutional isomer 1-bromo-1,1,2,3,3,3-hexafluoropropane (CAS 2252-78-0) boils at 35.5 °C under the same pressure [1]. The absolute boiling point difference of +5.7 °C (approximately 16% relative to the lower-boiling isomer) is sufficient to enable separation by fractional distillation and to produce meaningfully different vapor pressure–temperature curves across the 0–50 °C range relevant to laboratory and pilot-scale operations. CAS 2252-78-0 additionally has a documented vapor pressure of 497 mmHg at 25 °C , whereas the target compound, with its structurally distinct CHF₂-terminus, is predicted to have a lower vapor pressure at the same temperature due to its higher boiling point.
| Evidence Dimension | Normal boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 41.2 °C (CAS 63905-11-3) |
| Comparator Or Baseline | CAS 2252-78-0: 35.5 °C (ChemWhat [1]); alternatively 36.8 °C (Chemsrc ) |
| Quantified Difference | +5.7 °C versus ChemWhat value for CAS 2252-78-0; +4.4 °C versus Chemsrc value |
| Conditions | Predicted/calculated values at 760 mmHg; no experimental ebulliometric data located for target compound. |
Why This Matters
A 5.7 °C boiling point elevation directly affects distillation cut points, vapor-handling infrastructure requirements, and solvent evaporation rates, making the target compound the preferred choice when a less volatile bromofluoropropane is required for reaction or separation processes.
- [1] ChemWhat. 1-Bromo-1,1,2,3,3,3-hexafluoropropane (CAS 2252-78-0). Boiling Point: 35.5 °C; Density: 1.802 g/cm³; Refractive Index: 1.303. View Source
